molecular formula C12H8Cl2FNO B8466692 2-(2,4-Dichlorophenoxy)-5-fluoroaniline

2-(2,4-Dichlorophenoxy)-5-fluoroaniline

Cat. No.: B8466692
M. Wt: 272.10 g/mol
InChI Key: OFLOAOWDKZDACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-5-fluoroaniline is a halogenated aromatic amine characterized by a phenoxy backbone substituted with two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the aniline ring (Fig. 1, ). This compound belongs to the class of synthetic auxin agonists, which mimic plant hormones like indole-3-acetic acid (IAA) to regulate growth and development. Its structure combines electron-withdrawing substituents (Cl and F) that influence electronic distribution, solubility, and biological activity.

Properties

Molecular Formula

C12H8Cl2FNO

Molecular Weight

272.10 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-5-fluoroaniline

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(15)6-10(12)16/h1-6H,16H2

InChI Key

OFLOAOWDKZDACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-4-fluoroaniline

This isomer differs in the substitution pattern: chlorine atoms occupy the 3- and 4-positions on the phenyl ring, and fluorine is at the 4-position of the aniline (vs. 5-position in the target compound). For instance, the meta-chlorine substitution may hinder rotational freedom compared to the para-substituted target compound, impacting molecular interactions .

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline

These fluoroaniline isomers (studied in Kumar et al., 2023) highlight the role of substituent orientation. The study revealed that 5-nitro-2-fluoroaniline exhibits stronger intramolecular hydrogen bonding (N–H⋯O) compared to 2-nitro-5-fluoroaniline, leading to distinct spectroscopic profiles and solubility behaviors. Such differences underscore how fluorine and nitro group positioning can modulate physicochemical stability and reactivity .

Functional Analogs

2-(2,4-Dichlorophenoxy) Propionic Acid (2,4-DP)

A key herbicide, 2,4-DP replaces the aniline group with a propionic acid chain. This modification enhances water solubility and systemic mobility in plants. In contrast, the aniline group in the target compound may reduce acidity and alter toxicity profiles, though its toxicological data remain unstudied .

2,4-Dichlorophenoxyacetic Acid (2,4-D)

A widely used auxin herbicide, 2,4-D shares the dichlorophenoxy moiety but lacks the fluorine and aniline groups. Its acetic acid chain facilitates rapid absorption in plants, whereas the target compound’s aniline group may limit translocation but enhance receptor specificity. 2,4-D’s environmental persistence and endocrine-disrupting effects contrast with the unknown ecological impact of 2-(2,4-dichlorophenoxy)-5-fluoroaniline .

Fluorinated Derivatives

2-(Difluoromethylsulphonyl)-6-fluoroaniline

This compound features a sulfonyl group and fluorine at the 6-position. The sulfonyl group increases electrophilicity, making it reactive in cross-coupling reactions for pharmaceutical synthesis. Unlike the target compound, its applications extend to drug intermediates, highlighting how fluorine placement and auxiliary functional groups diversify utility .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Substituents Application Toxicity Profile
This compound C₁₂H₇Cl₂FNO 2,4-Cl₂; 5-F (aniline) Agrochemical research* Not studied
2-(3,4-Dichlorophenyl)-4-fluoroaniline C₁₂H₇Cl₂FN 3,4-Cl₂; 4-F (aniline) Intermediate synthesis Not reported
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 2,4-Cl₂; acetic acid Herbicide Carcinogenic
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S 6-F; difluoromethylsulphonyl Pharmaceutical synthesis Requires ventilation

*Inferred from structural homology to auxin agonists .

Table 2: Spectroscopic Comparison of Fluoroaniline Isomers (Adapted from )

Compound UV-Vis λₘₐₓ (nm) IR N–H Stretch (cm⁻¹) Hydrogen Bonding Strength
5-Nitro-2-fluoroaniline 315 3320 Strong (N–H⋯O)
2-Nitro-5-fluoroaniline 305 3350 Weak
Target Compound* Not reported Not reported Likely moderate

*Predicted based on substituent electronic effects.

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